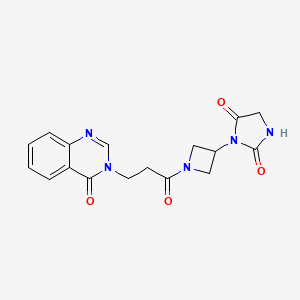

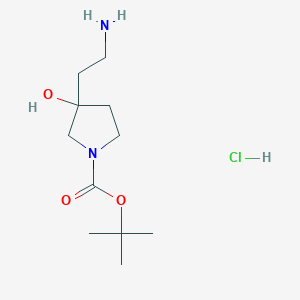

3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide, commonly known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CP-690,550 belongs to a class of drugs known as Janus kinase inhibitors, which are designed to modulate the activity of the Janus kinase family of enzymes. In

Scientific Research Applications

1. Catalysis and Synthesis

Sulfonamides like 3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide have been explored for their role in catalysis and synthesis. Haskins and Knight (2002) demonstrated that triflic acid can induce cyclisation of homoallylic sulfonamides to form pyrrolidines, a key process in the formation of polycyclic systems (Haskins & Knight, 2002). Additionally, Moskalik and Astakhova (2022) highlighted the wide use of triflamides (a category of sulfonamides) in organic reactions due to their NH-acidity and catalytic properties, useful in cycloaddition and Friedel–Crafts reactions (Moskalik & Astakhova, 2022).

2. Organic Chemistry Applications

Rao et al. (2009) discussed the use of ytterbium(III) triflate for the amination of cyclopropylpropynols with sulfonamides, revealing their utility in organic chemistry, particularly in synthesizing conjugated enynes (Rao et al., 2009). Chini et al. (1994) also highlighted the role of lanthanide(III) triflates in catalyzing the aminolysis of epoxides, further emphasizing the importance of such compounds in organic synthesis (Chini et al., 1994).

3. Antimicrobial Properties

Fadda et al. (2016) explored the antimicrobial and antifungal activities of certain sulfonate derivatives, indicating the potential of sulfonamide compounds in medical applications (Fadda, El-Mekawy, & AbdelAal, 2016).

4. Organocatalysis

Wang et al. (2009) discussed the use of 4-trifluoromethanesulfonamidyl prolinol ether as a catalyst in Michael addition reactions, showcasing its effectiveness in synthesizing organic compounds with high yield and stereoselectivity (Wang, Yu, Liu, & Peng, 2009).

5. Fuel Cell Applications

Kim, Robertson, and Guiver (2008) highlighted the synthesis of sulfonated poly(arylene ether sulfone)s for fuel cell applications, demonstrating the versatility of sulfonamide-based compounds in energy technologies (Kim, Robertson, & Guiver, 2008).

properties

IUPAC Name |

3,3,3-trifluoro-N-(1-thiophen-2-ylcyclopentyl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3NO2S2/c13-12(14,15)7-9-20(17,18)16-11(5-1-2-6-11)10-4-3-8-19-10/h3-4,8,16H,1-2,5-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHPJRGQTKIZTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-trifluoro-N-(1-(thiophen-2-yl)cyclopentyl)propane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

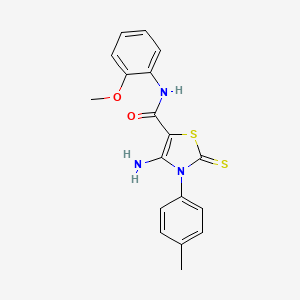

![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2590138.png)

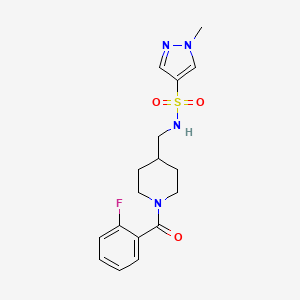

![3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2590139.png)

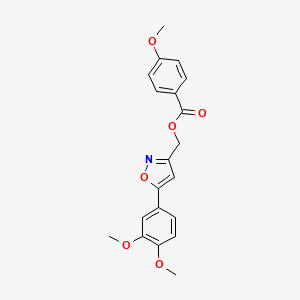

![2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide](/img/structure/B2590140.png)

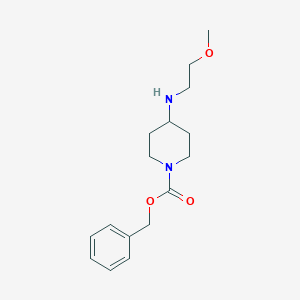

![2-Chloro-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]acetamide](/img/structure/B2590150.png)

![6-Tert-butyl-2-[1-(2-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2590154.png)